
ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate, also known as ETOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate has shown potential in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a photosensitizer for photodynamic therapy, and as an inhibitor of tumor growth. This compound has also been studied for its anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit tumor growth in vitro and in vivo. This compound has been found to be non-toxic at therapeutic doses and does not produce significant side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate in lab experiments is its ability to selectively inhibit COX-2 and PKC, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate. One direction is to further study its anti-inflammatory and analgesic effects in animal models and to explore its potential as a treatment for inflammatory diseases. Another direction is to investigate its potential as a photosensitizer for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other enzymes and proteins that it may inhibit.
Synthesemethoden
The synthesis of ethyl 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoate involves the reaction between 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzoic acid and ethyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through column chromatography. The yield of this compound is typically around 70%.
Eigenschaften
IUPAC Name |
ethyl 4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-28-22(27)17-11-13-18(14-12-17)23-19(26)5-4-6-20-24-21(25-29-20)16-9-7-15(2)8-10-16/h7-14H,3-6H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUCWLKAGBKBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



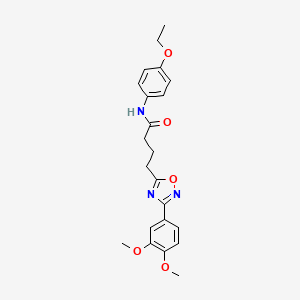


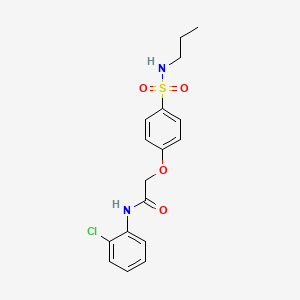
![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
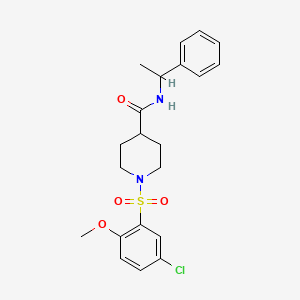
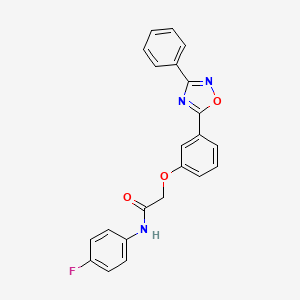
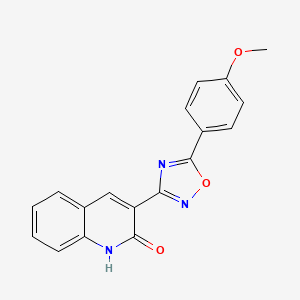
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)

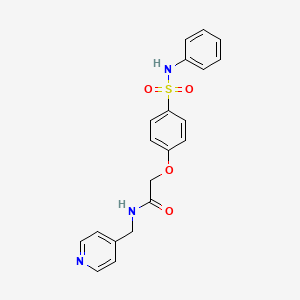
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)